molecular formula C14H28N2O8 B13895612 N-((2R,3R,4R,5R,6R)-2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

N-((2R,3R,4R,5R,6R)-2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13895612
M. Wt: 352.38 g/mol
InChI Key: UMAGSPRWTPILGA-RKQHYHRCSA-N
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Description

N-((2R,3R,4R,5R,6R)-2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C14H28N2O8 and its molecular weight is 352.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H28N2O8

Molecular Weight

352.38 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C14H28N2O8/c1-9(18)16-11-13(20)12(19)10(8-17)24-14(11)23-7-6-22-5-4-21-3-2-15/h10-14,17,19-20H,2-8,15H2,1H3,(H,16,18)/t10-,11-,12+,13-,14-/m1/s1

InChI Key

UMAGSPRWTPILGA-RKQHYHRCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCN)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCN)CO)O)O

Origin of Product

United States

Biological Activity

The compound N-((2R,3R,4R,5R,6R)-2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic molecule known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H40N4O16SC_{18}H_{40}N_{4}O_{16}S, with a molecular weight of approximately 600.59 g/mol. The structure features multiple hydroxyl groups and ether linkages, which may contribute to its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC18H40N4O16S
Molecular Weight600.59 g/mol
CAS Number5965-95-7

The biological activity of N-acetamide derivatives often involves interactions with various cellular pathways, including those related to cell signaling, apoptosis, and immune response modulation. The specific mechanisms for this compound may include:

  • Inhibition of Enzymatic Activity : Compounds similar to N-acetamide have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Regulation of Gene Expression : Some studies suggest that such compounds can modulate the expression of genes related to inflammation and cellular stress responses.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : In laboratory settings, N-acetamide derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. A study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Case Studies

  • Study on Inhibition of Type III Secretion System :
    • A dissertation explored the potential of compounds in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli. The study showed that derivatives similar to N-acetamide could reduce T3SS activity significantly, suggesting their potential use in treating bacterial infections .
  • Antitumor Activity :
    • Another study highlighted the antitumor effects of similar compounds on glioblastoma cells. These compounds were shown to induce apoptosis in cancer cells through mitochondrial pathways, thereby reducing tumor viability .

Pharmacological Studies

Recent pharmacological evaluations have indicated that N-acetamide derivatives can influence several biological targets:

  • Cytotoxicity : Concentration-dependent cytotoxic effects were observed in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its ability to downregulate pro-inflammatory cytokines in vitro.

Toxicology Assessment

Safety assessments are crucial for determining the viability of compounds for therapeutic use:

  • In toxicity studies, N-acetamide exhibited moderate toxicity at high concentrations but was generally well-tolerated at therapeutic doses.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of N-acetamide derivatives. Specific areas of focus include:

  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity.
  • Clinical Trials : Future clinical studies will be necessary to confirm efficacy and safety in humans.

Preparation Methods

Starting Materials and Reagents

  • N-Acetylglucosamine (GlcNAc) or derivatives.
  • Amino-terminated PEG linkers such as 3,6,9,12-tetraoxa-2-azatetradecan-14-amine.
  • Sodium acetate buffer (1 M, pH 4.5).
  • Solvents: Anhydrous water, acetonitrile, deuterated solvents for NMR.
  • Catalysts and reagents for hydrogenation when applicable (Pd/C).

Reaction Conditions

  • The sugar derivative and amino-terminated PEG linker are dissolved in sodium acetate buffer at pH 4.5.
  • The reaction mixture is stirred at room temperature for 48 hours to allow coupling.
  • The reaction progress is monitored by thin layer chromatography (TLC) and mass spectrometry.
  • After completion, the mixture is lyophilized to dryness.

Purification

  • Crude products are purified using hydrophilic interaction liquid chromatography (HILIC) with gradients of acetonitrile and water containing 0.1% formic acid.
  • Further purification may involve preparative high-performance liquid chromatography (HPLC) using C18 columns.

Characterization

  • Purified compounds are characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
    • High-resolution mass spectrometry (HRMS-ESI).
    • Thin layer chromatography (TLC) for purity assessment.

Representative Synthesis Examples

Compound Name Starting Material(s) Linker Used Reaction Time Purification Method Yield Characterization Data
N-((2R,3R,4R,5S,6R)-2-((3-aminopropoxy)(methyl)amino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide N-Acetylglucosamine 3-((methylamino)oxy)propan-1-amine (Linker-2) 3 days HILIC, mass-directed purification 51% ^1H NMR, ^13C NMR, HRMS-ESI
N-((2R,3R,4R,5S,6R)-2-((2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)(methyl)amino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide N-Acetylglucosamine 3,6,9,12-tetraoxa-2-azatetradecan-14-amine (Linker-1) 48 hours HILIC, mass-directed purification 18% ^1H NMR, ^13C NMR, HRMS-ESI

Notes on Synthetic Strategy

  • The choice of linker is critical for the introduction of the aminoethoxy ethoxy chain. Linkers with multiple ethylene glycol units provide flexibility and solubility.
  • Reaction conditions favor mild acidic pH to promote coupling without degrading sensitive sugar moieties.
  • Purification by HILIC is preferred due to the hydrophilic nature of the compounds.
  • Hydrogenation with Pd/C is used when azide precursors are involved to convert azides to amines.

Analytical Data Summary

Parameter Observed Values (Example: GlcNAc-2)
^1H NMR (600 MHz, D2O) δ 4.08 (d, J=9.7 Hz, 1H), 3.84–3.68 (m, 4H), 3.68–3.48 (m, 17H), 3.42–3.22 (m, 3H), 3.06 (s, 3H), 2.59 (s, 3H), 1.88 (d, J=6.0 Hz, 3H)
^13C NMR (151 MHz, D2O) δ 170.94, 91.52, 77.32, 75.35, 71.05, 69.63, 69.53, 69.47, 69.42, 68.51, 66.35, 60.74, 52.34, 39.10, 38.65, 22.27
HRMS-ESI (m/z) Calculated for C17H36N3O9 [M+H]^+ 426.24461; Observed 426.24390

Q & A

Basic: What are the key considerations for synthesizing this compound with high stereochemical fidelity?

Answer:
Synthesis requires precise control over reaction conditions to preserve stereochemistry. A validated method involves using tetrahydrofuran (THF) as a solvent and trimethylphosphine as a catalyst under inert atmospheres (e.g., nitrogen) to prevent side reactions. For example, coupling reactions at 0°C followed by gradual warming to room temperature over 24 hours yielded an 87% product with retained stereochemistry, as confirmed by NMR . Key steps include:

  • Protection/deprotection strategies : Use acetyl groups for hydroxyl protection to avoid undesired side reactions.
  • Catalytic optimization : Trimethylphosphine enhances reaction efficiency without racemization.
  • Characterization : 2D NMR (e.g., NOESY) and polarimetry verify stereochemical integrity.

Basic: How can researchers ensure the stability of the aminoethoxy pendant group during synthesis?

Answer:
The amino group’s stability is critical. Methodological approaches include:

  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation.
  • pH control : Maintain mildly acidic conditions (pH 6–7) during aqueous workups to avoid nucleophilic degradation.
  • Temperature modulation : Limit exposure to temperatures >40°C during solvent evaporation.
    Evidence from hydrazine hydrate-mediated deprotection in ethanol (reflux, 80°C) shows that controlled conditions preserve amino functionality, with FT-IR confirming intact -NH₂ stretches at ~3350 cm⁻¹ .

Advanced: How to resolve contradictions in NMR data arising from overlapping signals in complex derivatives?

Answer:
Overlapping signals in 1H^1 \text{H}-NMR spectra (e.g., 3.0–4.0 ppm for pyran ring protons) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC correlations differentiate between equatorial/axial protons and confirm glycosidic linkages.
  • Solvent optimization : Use deuterated DMSO to enhance signal splitting for hydroxyl groups.
  • Comparative analysis : Cross-reference with analogous compounds (e.g., peracetylated derivatives in ), where acetylation shifts hydroxyl protons downfield, simplifying assignments .

Advanced: What computational tools aid in designing reactions for derivatives with modified ether linkages?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict energetically favorable pathways. For instance:

  • Transition state modeling : Identify steric clashes in ether bond formation using software like Gaussian.
  • Machine learning : Train models on existing kinetic data (e.g., reaction rates in THF vs. DMF) to optimize solvent selection.
    highlights ICReDD’s approach, where computational screening reduced experimental trials by 70% for similar glycosides .

Basic: What are the recommended storage conditions to prevent hygroscopic degradation?

Answer:

  • Temperature : Store at -20°C in sealed, desiccated containers.
  • Humidity control : Use silica gel packs and vacuum-sealed bags (RH <10%).
  • Light exposure : Amber vials prevent UV-induced decomposition of the acetamide group.
    Safety guidelines in emphasize avoiding ambient moisture, as IR spectra of degraded samples show broad -OH stretches (~3450 cm⁻¹) due to hydrolysis .

Advanced: How to optimize glycosylation yields when introducing the aminoethoxy-ethoxy-ethoxy side chain?

Answer:

  • Donor activation : Use trichloroacetimidate donors for higher reactivity (yields improved from 50% to 85% in ).
  • Solvent effects : Dichloromethane (DCM) with molecular sieves (4Å) minimizes water interference.
  • Catalyst screening : BF₃·Et₂O outperforms TMSOTf in regioselective coupling, as shown by HPLC monitoring of reaction progress .

Methodological: What analytical techniques are critical for confirming the compound’s purity and structure?

Answer:

  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., deacetylated species).
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C%: 45.2 vs. 45.1).
  • Polarimetry : Specific rotation [α]D25=+32.5°[α]_D^{25} = +32.5° (c = 1, H₂O) confirms stereochemical consistency with literature .

Advanced: How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

Answer:

  • Ionization method : ESI-MS (positive mode) reduces fragmentation vs. MALDI-TOF.
  • Adduct formation : Account for sodium/potassium adducts (e.g., [M+Na]⁺ at m/z 589.2 vs. theoretical 566.2).
  • High-resolution MS : HRMS (Orbitrap) resolves isobaric interferences, with <2 ppm error thresholds .

Methodological: What safety protocols are essential when handling this compound in aqueous solutions?

Answer:

  • Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation of fine powders.
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (pH 5–6 solutions may cause irritation).
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste, per guidelines .

Advanced: How to design a kinetic study for hydrolysis of the acetamide group under physiological conditions?

Answer:

  • Buffer systems : Simulate blood pH (7.4) using phosphate-buffered saline (PBS) at 37°C.
  • Sampling intervals : Monitor via UV-Vis (λ = 260 nm for released acetate) at 0, 6, 12, and 24 hours.
  • Rate constants : Fit data to pseudo-first-order kinetics; t1/2t_{1/2} values <2 hours suggest instability in vivo .

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